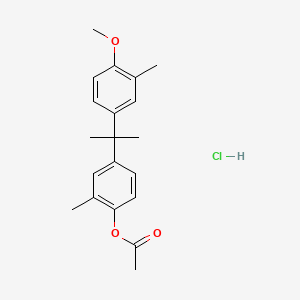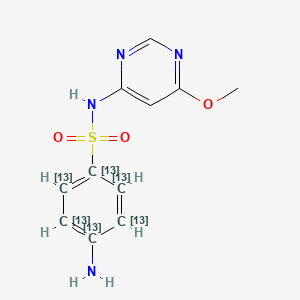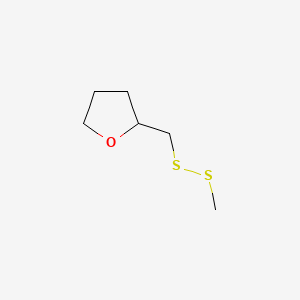
2-((Methyldisulfanyl)methyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methyldisulfanyl)methyl)tetrahydrofuran is an organic compound with the molecular formula C6H12OS2 and a molecular weight of 164.29. This compound is known for its utility in organic chemistry, particularly as a building block in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyldisulfanyl)methyl)tetrahydrofuran can be achieved through several methods. One common approach involves the selective oxidation of tetrahydrofurfuryl alcohol to 2-methyl tetrahydrofuran using catalysts such as Ag–CeOx/MCM-41 . This method involves a solvent-free technique and requires specific reaction conditions, including a temperature of 150°C and an oxygen pressure of 4 MPa .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methyldisulfanyl)methyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Catalysts such as Ag–CeOx/MCM-41 are used for the selective oxidation of related compounds.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield 2-methyl tetrahydrofuran, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-((Methyldisulfanyl)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A related compound used as a solvent and in organometallic chemistry.
Tetrahydrofuran: A common solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.
Uniqueness
2-((Methyldisulfanyl)methyl)tetrahydrofuran is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C6H12OS2 |
|---|---|
Poids moléculaire |
164.3 g/mol |
Nom IUPAC |
2-[(methyldisulfanyl)methyl]oxolane |
InChI |
InChI=1S/C6H12OS2/c1-8-9-5-6-3-2-4-7-6/h6H,2-5H2,1H3 |
Clé InChI |
NYKKITIORYRYLD-UHFFFAOYSA-N |
SMILES canonique |
CSSCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


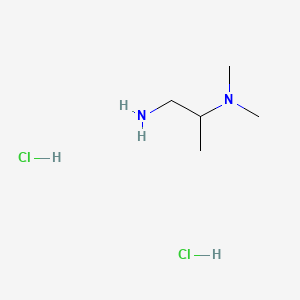
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
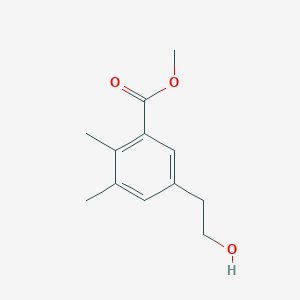

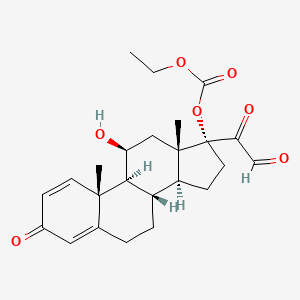
oxolan-2-one](/img/structure/B13850165.png)
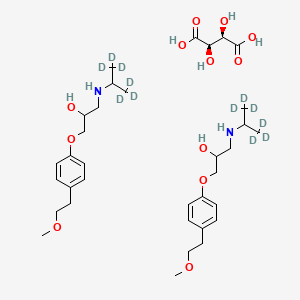
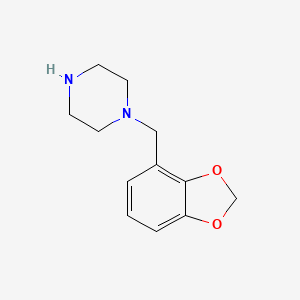
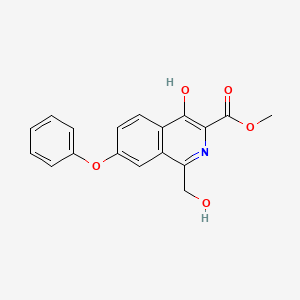
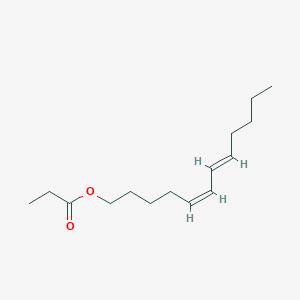
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
